molecular formula C16H20F2O4 B1672655 Roflupram CAS No. 1093412-18-0

Roflupram

Cat. No.: B1672655
CAS No.: 1093412-18-0
M. Wt: 314.32 g/mol
InChI Key: IXURVUHDDXFYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roflupram (chemical structure: C₁₆H₂₀F₂O₄) is a selective phosphodiesterase 4 (PDE4) inhibitor. It exhibits oral bioavailability and can penetrate the blood-brain barrier. PDE4 enzymes play a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various cellular processes . This compound has garnered attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes:: Roflupram can be synthesized through several routes. One common method involves the following steps:

    Esterification: Starting from a suitable precursor, esterification of the carboxylic acid group with an alcohol yields the ester intermediate.

    Fluorination: Introduction of fluorine atoms at specific positions using reagents like N-fluorobenzenesulfonimide (NFSI).

    Hydrolysis: The ester is hydrolyzed to form the final product, this compound.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and quality control. Details of specific industrial methods are proprietary.

Chemical Reactions Analysis

Roflupram undergoes various chemical reactions:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

    Oxidation: Oxidative processes may occur, leading to the formation of metabolites.

    Substitution: Fluorine atoms can participate in substitution reactions.

Common reagents include acids, bases, and oxidants. Major products include the hydrolyzed form and fluorinated derivatives.

Scientific Research Applications

Neuroprotective Effects

1. Parkinson's Disease Models

Roflupram has demonstrated significant neuroprotective effects in models of Parkinson's disease (PD). In vitro studies using SH-SY5Y cells exposed to neurotoxic agents like 1-methyl-4-phenylpyridinium iodide (MPP+) revealed that this compound decreased apoptosis and improved mitochondrial function by enhancing the expression of CREB and PGC-1α . In vivo studies further supported these findings, showing that this compound improved motor functions and prevented dopaminergic neuronal loss in MPTP-treated mice .

2. Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in microglial cells activated by lipopolysaccharides (LPS) . This action is mediated through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1), which are crucial for regulating inflammatory responses in the brain .

Clinical Implications

The potential clinical applications of this compound extend beyond neurodegenerative diseases. Its efficacy in reducing exacerbation rates in chronic obstructive pulmonary disease (COPD) has been noted, where it significantly decreased hospitalization rates due to respiratory causes . This suggests that this compound may serve as a valuable therapeutic agent not only in neurological disorders but also in respiratory conditions.

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Study Model Findings Reference
In vitro studySH-SY5Y cellsDecreased apoptosis; improved mitochondrial function
In vivo studyMPTP-treated miceImproved motor functions; prevented dopaminergic loss
Microglial cellsLPS-induced inflammationSuppressed IL-6 and TNF-α; activated AMPK/Sirt1 pathway
COPD patientsClinical trialReduced exacerbation rates; decreased hospitalization

Case Studies

Several case studies have highlighted the potential of this compound:

  • Neuroprotection in Parkinson's Disease : A study demonstrated that this compound significantly improved behavioral performance and reduced neuronal loss in PD models. The research indicated that the compound could be a promising candidate for preventing dopaminergic neuron degradation .
  • Cognitive Enhancement : In APP/PS1 transgenic mice, this compound reversed cognitive deficits through modulation of inflammatory pathways, showcasing its potential for treating Alzheimer's disease-related cognitive decline .
  • COPD Management : Real-world data indicated that patients treated with this compound experienced fewer exacerbations and hospitalizations, emphasizing its therapeutic benefits in chronic respiratory diseases .

Mechanism of Action

Roflupram inhibits PDE4, preventing cAMP degradation. Elevated cAMP levels activate protein kinase A (PKA) and downstream signaling pathways. The net effect includes reduced inflammation and improved cognition.

Comparison with Similar Compounds

Roflupram’s uniqueness lies in its brain penetration and selectivity for PDE4. Similar compounds include rolipram (structurally related) and cilomilast (used in respiratory diseases).

Properties

CAS No.

1093412-18-0

Molecular Formula

C16H20F2O4

Molecular Weight

314.32 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one

InChI

InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3

InChI Key

IXURVUHDDXFYDR-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

roflupram

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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